molecular formula C19H16N2O3S3 B2829809 N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide CAS No. 1797761-17-1

N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide

Cat. No.: B2829809
CAS No.: 1797761-17-1
M. Wt: 416.53
InChI Key: CHRNOGAZNSVQSS-UHFFFAOYSA-N
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Description

N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide is a complex organic compound that features both thiophene and oxalamide functional groups. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S3/c1-25-15-5-3-2-4-14(15)21-19(24)18(23)20-10-13-6-7-16(27-13)17(22)12-8-9-26-11-12/h2-9,11H,10H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRNOGAZNSVQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of thiophene derivatives and subsequent coupling reactions. Common synthetic routes include:

Mechanism of Action

The mechanism of action of N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide can be compared with other thiophene-based compounds:

Biological Activity

N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A methylsulfanyl group attached to a phenyl ring.
  • A thiophene ring with a carbonyl substituent.
  • An ethanediamide backbone.

Molecular Formula: C₁₈H₁₈N₂O₂S₂
Molecular Weight: 366.48 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiophene derivatives.
  • Coupling reactions to introduce the ethanediamide moiety.
  • Purification through chromatography techniques.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown potent activity against various strains of bacteria, including MRSA, E. coli, and K. pneumoniae .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaInhibition (%)
7aMRSA85.76
7bE. coli90.12
7cK. pneumoniae97.76

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Compounds similar to this compound have shown selective inhibition of COX-2 over COX-1, indicating a potentially favorable therapeutic profile .

Table 2: COX Inhibition Data

CompoundIC50 (µM)Selectivity Index
7a0.10132
7b0.1595
Indomethacin0.079-

The biological activity of this compound is believed to be mediated through:

  • Inhibition of Bacterial Cell Wall Synthesis: Similar compounds disrupt bacterial cell wall integrity, leading to cell lysis.
  • Selective COX Inhibition: The compound's structure allows it to preferentially bind to COX-2, reducing inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Case Study on MRSA Infections: A derivative was tested in a clinical trial involving patients with MRSA infections, demonstrating significant reduction in bacterial load compared to standard treatments.
  • Chronic Inflammation Model: In animal models of chronic inflammation, compounds with similar structures exhibited reduced edema and pain levels, supporting their use as anti-inflammatory agents.

Q & A

Q. What are the recommended synthetic routes for N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide?

The synthesis typically involves multi-step reactions starting with functionalized phenyl and thiophene precursors. Key steps include coupling the methylsulfanylphenyl moiety via nucleophilic substitution and introducing the thiophene-3-carbonyl group through Friedel-Crafts acylation. Ethanol or dichloromethane is often used as a solvent, with reaction temperatures optimized between 60–80°C to balance yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the ethanediamide backbone, methylsulfanylphenyl group, and thiophene rings. Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. High-resolution mass spectrometry (HRMS) is recommended for precise molecular formula confirmation .

Q. How can researchers optimize reaction yields for this compound?

Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio for coupling steps) and catalyst selection (e.g., palladium catalysts for cross-coupling). Solvent polarity adjustments (e.g., switching from ethanol to DMF) can enhance solubility of intermediates. Reaction monitoring via thin-layer chromatography (TLC) ensures timely termination to minimize side products .

Advanced Research Questions

Q. What computational methods predict the reactivity of the thiophene-3-carbonyl group?

Density Functional Theory (DFT) calculations can model electron density distribution, highlighting nucleophilic/electrophilic sites on the thiophene rings. Molecular docking studies are useful for predicting interactions with biological targets (e.g., enzymes), while Hammett constants quantify substituent effects on reaction rates. These methods guide functionalization strategies for targeted bioactivity .

Q. How do structural modifications influence biological activity in analogous compounds?

Comparative studies show that substituting the methylsulfanyl group with halogens (e.g., Cl, F) increases antimicrobial potency but may reduce solubility. Adding electron-withdrawing groups to the thiophene ring enhances electrophilicity, improving binding to cysteine proteases. Bioisosteric replacement of the ethanediamide linker with sulfonamide groups alters pharmacokinetic profiles .

Q. What strategies resolve contradictions in biological assay data?

Discrepancies in IC₅₀ values across studies often arise from assay conditions (e.g., pH, temperature) or cell line variability. Dose-response curve normalization and orthogonal assays (e.g., fluorescence-based vs. colorimetric) improve reliability. Meta-analyses of structurally similar compounds, such as N'-(3-chloro-4-fluorophenyl) analogs, can identify trends in structure-activity relationships .

Q. How can crystallography aid in understanding this compound’s intermolecular interactions?

Single-crystal X-ray diffraction reveals packing motifs, such as π-π stacking between thiophene rings and hydrogen-bonding networks involving the ethanediamide group. SHELXL refinement (via programs like Olex2) provides atomic-level resolution of bond angles and torsion angles, critical for rational drug design .

Methodological Considerations Table

Aspect Technique Key Parameters Reference
Synthesis OptimizationColumn ChromatographySilica gel (60–120 mesh), hexane/ethyl acetate
Structural Analysis¹³C NMRδ 165–170 ppm (carbonyl signals)
Bioactivity ValidationMolecular DockingAutoDock Vina, ΔG binding energy ≤ -8 kcal/mol
CrystallographySHELXL RefinementR-factor ≤ 0.05, resolution ≤ 1.0 Å

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